[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
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Overview
Description
[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] is a complex organometallic compound. It is known for its unique structural features and significant applications in various fields, including catalysis and material science. The compound’s structure includes an iridium center coordinated with a phosphane ligand and a borate anion, making it a versatile catalyst in organic synthesis.
Preparation Methods
The synthesis of [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] involves several steps. One common method includes the reaction of iridium complexes with phosphane ligands under controlled conditions. The preparation often requires the use of Grignard reagents and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as starting materials . The reaction conditions typically involve inert atmospheres and specific temperature controls to ensure the desired product’s formation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphane ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, especially in enzyme mimetics and bioinorganic chemistry.
Medicine: Its potential as a therapeutic agent is being explored, particularly in cancer treatment due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iridium center. The phosphane ligand and borate anion play crucial roles in stabilizing the complex and facilitating its reactivity. The molecular targets include organic molecules with functional groups that can interact with the iridium center, leading to catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes .
Comparison with Similar Compounds
Compared to other similar compounds, [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] stands out due to its unique combination of ligands and the presence of the iridium center. Similar compounds include:
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Used as a catalyst in various organic reactions.
Lithium tetrakis(pentafluorophenyl)borate: Known for its use in polymerization reactions.
Potassium tetrakis(4-chlorophenyl)borate: Utilized in similar catalytic applications.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C77H62BF24IrNO2P- |
---|---|
Molecular Weight |
1723.3 g/mol |
IUPAC Name |
cyclooctane;iridium;[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H34NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1 |
InChI Key |
OQVVIKPPBXTROU-FWAHSXEBSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCCCCC1.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCCCCC1.[Ir] |
Origin of Product |
United States |
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